molecular formula C7H5F2I B1388539 1-(Difluoromethyl)-4-iodobenzene CAS No. 1214372-82-3

1-(Difluoromethyl)-4-iodobenzene

Cat. No. B1388539
M. Wt: 254.02 g/mol
InChI Key: MLDZNKPELBMONG-UHFFFAOYSA-N
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Description

“1-(Difluoromethyl)-4-iodobenzene” is a compound that falls under the category of difluoromethylated molecules . Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .


Synthesis Analysis

The synthesis of difluoromethylated molecules has seen significant advances in recent years. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .

Scientific Research Applications

Late-stage Difluoromethylation

  • Scientific Field: Organic Chemistry
  • Application Summary: Late-stage difluoromethylation is a process where difluoromethyl groups are introduced in the last stages of synthetic protocols . This process has played a significant role in the development of pharmaceuticals, agrochemicals, and materials science .
  • Methods of Application: The process involves the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . Various methods have been developed to achieve this, including electrophilic, nucleophilic, radical, and cross-coupling methods .
  • Results or Outcomes: The introduction of difluoromethyl groups has streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .

Photocatalytic Difluoromethylation

  • Scientific Field: Photocatalysis
  • Application Summary: Photocatalytic difluoromethylation involves the use of visible light to introduce difluoromethyl groups into organic compounds . This process is particularly useful for modifying the physical properties of these compounds, including their solubility, metabolic stability, and lipophilicity .
  • Methods of Application: This process is accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .
  • Results or Outcomes: The introduction of difluoromethyl groups via photocatalysis has a positive impact on the physical properties of organic compounds, making them more suitable for use in pharmaceutical, agrochemical, and materials science .

properties

IUPAC Name

1-(difluoromethyl)-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2I/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDZNKPELBMONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethyl)-4-iodobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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